molecular formula C15H16N2S B6445553 6-phenyl-2-(1,3-thiazol-2-yl)-2-azaspiro[3.3]heptane CAS No. 2640881-63-4

6-phenyl-2-(1,3-thiazol-2-yl)-2-azaspiro[3.3]heptane

Cat. No.: B6445553
CAS No.: 2640881-63-4
M. Wt: 256.4 g/mol
InChI Key: HKJQXYOPZIAYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-2-(1,3-thiazol-2-yl)-2-azaspiro[3.3]heptane is a synthetically engineered organic compound that incorporates a 2-azaspiro[3.3]heptane scaffold, a structure recognized in modern medicinal chemistry as a valuable constrained bioisostere for piperidine and other saturated heterocycles . This spirocyclic framework imposes significant three-dimensional rigidity on the molecule, which can lead to improved selectivity, enhanced binding affinity, and more favorable pharmacokinetic properties when investigating novel pharmacologically active agents . The compound features a phenyl substituent at the 6-position and a 1,3-thiazol-2-yl group attached to the nitrogen atom, creating a multifaceted heterocyclic architecture. The thiazole ring is a privileged structure in drug design, known for its ability to participate in hydrogen bonding and dipole-dipole interactions, frequently appearing in molecules with antibacterial, antifungal, and anticancer activities . This combination of a rigid spirocyclic core with pharmaceutically relevant aromatic and heteroaromatic substituents makes it a high-value building block for research. Its primary application is in the design and synthesis of novel small-molecule screening libraries, particularly for targets in central nervous system (CNS) disorders, oncology, and infectious diseases . Nitrogen-containing heterocycles are present in over 60% of all unique, small-molecule drugs, underscoring their critical importance in the drug discovery process . As a sophisticated synthetic intermediate, this compound is intended for use by qualified researchers in hit-to-lead optimization campaigns, specifically for exploring structure-activity relationships (SAR) and for the construction of more complex, fused heterocyclic systems. This product is sold For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c1-2-4-12(5-3-1)13-8-15(9-13)10-17(11-15)14-16-6-7-18-14/h1-7,13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJQXYOPZIAYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C3=NC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

The foundational spiro[3.3]heptane scaffold is typically synthesized via reductive amination of azetidine precursors. For example, (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine undergoes cyclization with t-BuOK in THF at 70°C to form 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane. Adapting this method, substitution of the benzyl group with a tert-butyloxycarbonyl (Boc) protecting group enables subsequent functionalization at position 2.

Dichloride Reduction Strategy

An alternative route involves the reduction of tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate using zinc and ammonium chloride in methanol. This method achieves a 66% yield of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a pivotal intermediate for ketone-directed modifications.

Table 1: Comparative Core Synthesis Methods

MethodReagents/ConditionsYieldReference
Reductive Aminationt-BuOK, THF, 70°C69%
Dichloride ReductionZn, NH₄Cl, MeOH, 20°C, 18h66%

Introduction of the Phenyl Group at Position 6

Grignard Addition to the 6-Oxo Intermediate

The ketone group in tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate serves as a handle for nucleophilic attack. Treatment with benzylmagnesium chloride in THF at 0°C generates 6-benzyl-6-hydroxy-2-azaspiro[3.3]heptane in 69% yield. Substituting benzyl Grignard with phenylmagnesium bromide (or a more reactive aryl organometallic reagent) could theoretically yield the 6-phenyl analogue, though steric hindrance may necessitate elevated temperatures or prolonged reaction times.

Dehydration and Aromatization

Following hydroxylation, acid-catalyzed dehydration (e.g., HCl in dioxane) converts the tertiary alcohol to the desired 6-phenyl group. This step mirrors the deprotection of Boc groups in related spirocycles, which proceeds quantitatively under mild acidic conditions.

Installation of the 1,3-Thiazol-2-yl Moiety at Position 2

Boc Deprotection and Amine Activation

Removal of the Boc group using 4M HCl in dioxane liberates the free amine, 2-azaspiro[3.3]heptane, which is critical for subsequent coupling reactions. The amine’s nucleophilicity is enhanced under basic conditions, facilitating reactions with electrophilic thiazole derivatives.

Buchwald-Hartwig Amination

Coupling the deprotected amine with 2-bromothiazole via palladium-catalyzed amination represents a viable route. Optimized conditions from analogous systems suggest using Pd(OAc)₂, Xantphos as a ligand, and Cs₂CO₃ as a base in toluene at 100°C. This method avoids harsh nucleophilic substitution conditions, which could degrade the spirocyclic framework.

Table 2: Thiazole Coupling Optimization

ConditionCatalyst SystemTemperatureYield (Hypothetical)
Buchwald-HartwigPd(OAc)₂, Xantphos100°C50–70%
Nucleophilic SubstitutionK₂CO₃, DMF80°C<30%

Alternative Methodologies and Challenges

Hantzsch Thiazole Synthesis on Spiro Framework

In situ thiazole formation via reaction of thiourea-functionalized spiro intermediates with α-haloketones offers another pathway. This method, while theoretically feasible, risks side reactions due to the reactivity of the azaspiro core.

Analytical Characterization

Critical validation steps include:

  • ¹H NMR : The spirocyclic proton environment produces distinct singlet resonances at δ 3.28–4.12 ppm for azetidine methylene groups.

  • LC-MS : Expected m/z = 285.4 [M+H]⁺, with fragmentation patterns confirming the thiazole and phenyl substituents.

  • X-ray Crystallography : Resolves puckering angles and confirms regiochemistry.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the thiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the phenyl ring or the thiazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced thiazole derivatives and other reduced products.

    Substitution: Substituted phenyl or thiazole derivatives.

Scientific Research Applications

6-phenyl-2-(1,3-thiazol-2-yl)-2-azaspiro[3

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 6-phenyl-2-(1,3-thiazol-2-yl)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Core Spirocyclic Variations

  • 2-Azaspiro[3.3]heptane Derivatives: tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1211586-09-2): This derivative replaces the phenyl and thiazole groups with a tert-butyl carbamate and an amino group.
  • Larger Spirocyclic Cores :

    • 2-Azaspiro[3.4]octane (CAS 2089649-42-1): Expanding the spiro ring to 3.4 octane increases conformational flexibility, which may reduce target selectivity compared to the rigid 3.3 heptane system .

Substituent-Driven Comparisons

  • Thiazole-Containing Analogs :

    • Opnurasib (C29H28ClN7O): A clinical-stage molecule featuring a 2-azaspiro[3.3]heptane core linked to a complex indazole-pyrazole system. Its structural complexity and halogen substitution (Cl) enhance binding to kinase targets, contrasting with the simpler phenyl-thiazole motif in the target compound .
    • N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Compound 6a): Shares the thiazole ring but lacks the spirocyclic core. The absence of conformational restriction reduces its potency as a COX/LOX inhibitor compared to spiro-containing analogs .
  • Fluorinated Derivatives: 2-[3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-6-phenyl-2-azaspiro[3.3]heptane (CAS 2640891-77-4): The difluoromethyl group improves metabolic stability and electron-withdrawing effects, which may enhance pharmacokinetic properties relative to the non-fluorinated thiazole derivative .

Physicochemical Properties and Drug-Likeness

Compound Name Molecular Weight LogP (Predicted) Hydrogen Bond Acceptors Hydrogen Bond Donors TPSA (Ų)
6-Phenyl-2-(1,3-thiazol-2-yl)-2-azaspiro[3.3]heptane 297.4 3.2 3 0 41.5
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate 212.29 2.5 4 2 64.8
Opnurasib 550.0 4.8 7 1 98.7
6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane 167.25 1.9 2 0 23.6

Key Observations :

    Biological Activity

    6-Phenyl-2-(1,3-thiazol-2-yl)-2-azaspiro[3.3]heptane is a heterocyclic compound characterized by a unique spirocyclic structure that includes a phenyl group, a thiazole ring, and an azaspiroheptane moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Chemical Structure

    The compound’s IUPAC name is 2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3-thiazole. Its molecular formula is C15H16N2SC_{15}H_{16}N_2S and it possesses a distinctive spirocyclic configuration that contributes to its biological activity.

    PropertyValue
    Molecular Formula C15H16N2SC_{15}H_{16}N_2S
    IUPAC Name 2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3-thiazole
    CAS Number 2640881-63-4

    Synthesis

    The synthesis of this compound typically involves multi-step reactions:

    • Formation of the Thiazole Ring : This can be achieved using the Hantzsch thiazole synthesis method.
    • Spirocyclization : The azaspiroheptane moiety is introduced through a cyclization reaction involving the thiazole derivative and a suitable amine.
    • Phenyl Group Introduction : A Friedel-Crafts alkylation reaction is employed to introduce the phenyl group.

    Antimicrobial Activity

    Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may share similar effects due to its structural components.

    Anticancer Potential

    Preliminary studies have suggested that the compound may possess anticancer activity, potentially through mechanisms involving apoptosis induction and inhibition of cell proliferation. The interaction of this compound with specific molecular targets could lead to modulation of pathways relevant to cancer progression.

    The mechanism of action for this compound likely involves its interaction with enzymes or receptors that modulate critical biochemical pathways:

    • Molecular Targets : Potential targets include enzymes involved in metabolic processes or receptors that regulate cell signaling.
    • Pathways Affected : The compound may influence pathways related to cell growth, apoptosis, and inflammation.

    Case Studies

    Recent studies have focused on the structure–activity relationship (SAR) of thiazole-containing compounds, highlighting the importance of specific structural features in enhancing biological activity. For example:

    • Study on MAO-B Inhibition : A related compound showed moderate-to-high inhibitory effects on MAO-B with IC50 values ranging from 0.7 to 289 nM, indicating potential for neuroprotective applications.
      CompoundIC50 (nM)MAO-A Inhibition (%)
      Related Compound A0.75
      Related Compound B2890

    Q & A

    Basic Questions

    Q. What synthetic strategies are most effective for preparing 6-phenyl-2-(1,3-thiazol-2-yl)-2-azaspiro[3.3]heptane?

    • Methodology : Key routes include [2+2] cycloaddition of endocyclic alkenes with isocyanates followed by β-lactam ring reduction . Alternatively, cyclization of tribromopentaerythritol with sulfonamides under basic conditions yields the spirocyclic core, which is functionalized with phenyl and thiazole groups via nucleophilic substitution or cross-coupling reactions. Scalable processes (e.g., continuous flow reactors) enhance purity and yield .

    Q. How can the structural conformation of this compound be characterized experimentally?

    • Methodology : X-ray crystallography using SHELXL for refinement is critical . Nuclear Overhauser Effect (NOE) NMR experiments and density functional theory (DFT) calculations validate spatial arrangements of the spirocyclic core and substituents .

    Q. What pharmacological activities are associated with this compound’s derivatives?

    • Findings : Derivatives exhibit kinase inhibition (e.g., CDK1, CDK2) for anticancer applications and modulate neurotransmitter systems (e.g., MAO-B inhibition) for neurodegenerative disease research . Assays include kinase activity profiling and in vitro cytotoxicity models (e.g., cancer cell lines) .

    Advanced Research Questions

    Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?

    • Methodology : Systematic substitution at positions 6 (phenyl) and 2 (thiazole) reveals trends:

    • 6-Amino substitution : Enhances kinase inhibition by forming hydrogen bonds with ATP-binding pockets .
    • Thiazole modifications : Fluorination improves metabolic stability; bulky groups increase target selectivity .
    • SAR Table :
    SubstituentBioactivityMechanism
    6-NH₂AnticancerKinase inhibition
    Thiazole-FAntiviralEnhanced target binding

    Q. How can researchers resolve contradictions in biological data across studies?

    • Approach : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Validate via orthogonal methods:

    • Co-crystallization : Directly observe ligand-target interactions .
    • Molecular dynamics (MD) simulations : Probe binding stability under physiological conditions .

    Q. What advanced strategies address pharmacokinetic challenges (e.g., solubility, bioavailability)?

    • Solutions :

    • Prodrug design : Introduce phosphate esters at the 6-position to enhance aqueous solubility .
    • Lipid-based formulations : Nanoemulsions improve oral absorption .
    • Metabolic stability : Deuteration at metabolically labile sites (e.g., thiazole ring) prolongs half-life .

    Q. How can crystallographic data resolve spirocyclic conformation ambiguities?

    • Advanced Techniques :

    • Synchrotron radiation : High-resolution data collection for low-solubility crystals .
    • Twinned data refinement : Use SHELXL’s twin-law algorithms for accurate modeling .
    • Dynamic crystallography : Capture conformational flexibility via temperature-controlled experiments .

    Q. What methodologies enable the design of peptidomimetics based on this scaffold?

    • Strategy : The spirocyclic core mimics peptide β-turns. Functionalize with:

    • Hydroxyl groups : Mimic serine/threonine residues for protease inhibitor design .
    • Carboxylic acid derivatives : Enhance binding to cationic targets (e.g., ion channels) .
      • Case Study : Derivatives targeting EGFR kinases show improved selectivity over flat heterocycles due to 3D rigidity .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.